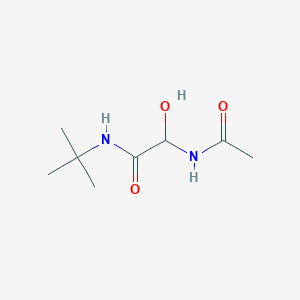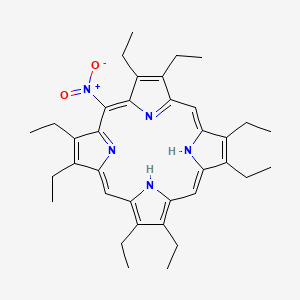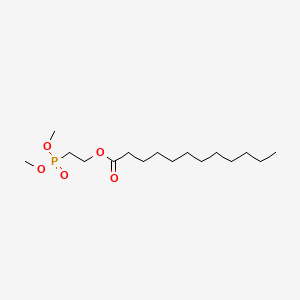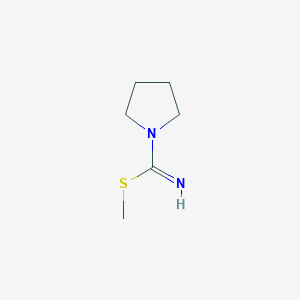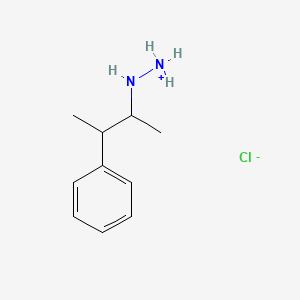
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 3-ethyl-3-hydroxy-1-triazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) typically involves the reaction of benzoic acid derivatives with ethylhydroxytriazenes under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-(3-methyl-3-hydroxy-1-triazenyl)-(9CI)
- Benzoic acid, 4-(3-propyl-3-hydroxy-1-triazenyl)-(9CI)
- Benzoic acid, 4-(3-ethyl-3-methoxy-1-triazenyl)-(9CI)
Uniqueness
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) is unique due to its specific triazenyl substitution, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11N3O3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(Z)-[(4-carboxyphenyl)hydrazinylidene]-ethyl-oxidoazanium |
InChI |
InChI=1S/C9H11N3O3/c1-2-12(15)11-10-8-5-3-7(4-6-8)9(13)14/h3-6,10H,2H2,1H3,(H,13,14)/b12-11- |
Clave InChI |
WXTPINGGPQISPF-QXMHVHEDSA-N |
SMILES isomérico |
CC/[N+](=N/NC1=CC=C(C=C1)C(=O)O)/[O-] |
SMILES canónico |
CC[N+](=NNC1=CC=C(C=C1)C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)

